molecular formula C19H25NO2 B7505408 N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide

N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide

Cat. No.: B7505408
M. Wt: 299.4 g/mol
InChI Key: UVKPPPDEDADINW-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an adamantane core, which is known for its rigidity and stability, coupled with a hydroxy group and a carboxamide functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with adamantane, which undergoes functionalization to introduce the hydroxy group at the 3-position.

    Amidation: The carboxamide group is introduced by reacting the functionalized adamantane with 2,5-dimethylphenylamine under appropriate conditions, often involving coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC or KMnO₄ can be used for oxidation reactions.

    Reduction: Reducing agents like LiAlH₄ or NaBH₄ are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Studied for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy and carboxamide groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The adamantane core provides structural stability, enhancing the compound’s effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide: Similar structure but with a naphthalene core instead of adamantane.

    N-(2,5-dimethylphenyl)-3-hydroxybenzene-1-carboxamide: Similar structure but with a benzene core.

Uniqueness

N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide is unique due to its adamantane core, which provides enhanced rigidity and stability compared to naphthalene or benzene derivatives. This structural feature can lead to improved performance in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-12-3-4-13(2)16(5-12)20-17(21)18-7-14-6-15(8-18)10-19(22,9-14)11-18/h3-5,14-15,22H,6-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKPPPDEDADINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C23CC4CC(C2)CC(C4)(C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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